Home > Products > Screening Compounds P40907 > 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile
2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile - 400074-59-1

2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile

Catalog Number: EVT-2944918
CAS Number: 400074-59-1
Molecular Formula: C8H10N4
Molecular Weight: 162.196
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Het)aryl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile Derivatives

    Compound Description: This series of compounds features a tetrahydrotriazoloazepine core, closely resembling the tetrahydrotriazolopyridine structure of 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile. The key difference lies in the azepane ring replacing the pyridine ring, expanding the central heterocycle. These derivatives exhibit variations in the (het)aryl substituent at the 3-position of the acrylonitrile moiety. []

    Relevance: These compounds are considered structurally related to 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile due to the shared triazolo-fused heterocyclic system and the presence of the acetonitrile group. The variations in the (het)aryl substituents allow for exploration of structure-activity relationships and optimization of desired biological activities. []

3-(4-Hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile

    Compound Description: This specific derivative within the aforementioned series stands out for its notable analgesic activity, comparable to ketorolac. It demonstrates potent antinociceptive effects in models of "hot plate" and "acetic acid-induced writhings." []

    Relevance: This compound shares the same core structure as the previously described 3-(het)aryl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile derivatives. It further emphasizes the potential of these structural analogs of 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile as promising analgesic agents. The presence of the 4-hydroxyphenyl group at the 3-position of the acrylonitrile appears to be crucial for its analgesic activity. []

2-[2-[4-(Benzo[b]furan-3-yl)piperidin-1-yl]ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-one hydrochloride (9)

  • Relevance: The shared tetrahydrotriazolopyridine core between this compound and 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile highlights their structural similarity. This compound, along with its benzo[b]furan and benzo[b]thiophene analogs (17a-d, 10a,b, 18a), exhibit potent 5-HT2 antagonist activity in vitro, demonstrating the potential of modifying the 2-position substituent for developing compounds with diverse biological activities. []

2-[2-[4-(Benzo[b]furan-2-yl)-piperidin-1-yl]ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochlorides (24a,b)

    Compound Description: This series of compounds is closely related to compound 9, also containing the tetrahydrotriazolopyridine core and a piperidine-benzo[b]furan substituent at the 2-position. The primary difference lies in the attachment position of the benzo[b]furan to the piperidine ring. []

    Relevance: Similar to compound 9, these compounds exemplify the structural diversity achievable through modifications at the 2-position of the tetrahydrotriazolopyridine core while maintaining structural similarity to 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile. The variations in the attachment point of the benzo[b]furan group offer further insights into structure-activity relationships. []

3-[(1s,3s)-adamantan-1-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (Compound 544)

    Compound Description: This compound shares a similar structure with the 3-(het)aryl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile derivatives, featuring a tetrahydrotriazoloazepine core. The main distinction is the presence of a (1s,3s)-adamantan-1-yl substituent directly attached to the triazoloazepine system instead of the acrylonitrile moiety. It acts as a 11β-HSD1 inhibitor, showcasing its potential for treating type 2 diabetes mellitus. []

    Relevance: This compound highlights the importance of the triazolo-fused heterocyclic system present in 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile for biological activity. Although the acrylonitrile group is absent, the shared core structure and demonstrated biological activity of Compound 544 emphasizes the potential of exploring related scaffolds for medicinal chemistry applications. []

Overview

2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile is a complex organic compound that belongs to the class of triazolopyridines. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. It serves as a versatile building block in the synthesis of more complex molecular structures and is under investigation for various therapeutic applications.

Source

The compound can be synthesized through various chemical methods, primarily involving condensation reactions that yield the desired triazolopyridine framework. Its structural complexity makes it a subject of interest in both academic research and industrial applications.

Classification

2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under potential pharmaceutical agents due to its bioactive properties.

Synthesis Analysis

Methods

The synthesis of 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile typically involves several key steps:

  1. Condensation Reaction: The initial step often includes the condensation of 2-methoxy-3,4,5,6-tetrahydro-7H-triazolo[4,3-a]pyridine with acetonitrile under acidic or basic conditions.
  2. Cyclization: Following condensation, cyclization occurs to form the triazolopyridine core structure.
  3. Purification: The crude product is purified through recrystallization or chromatography to obtain the final compound in high purity.

Technical Details

The reaction conditions such as temperature, time, and solvent choice are critical for optimizing yield and purity. For example, using polar solvents can facilitate better solubility and reactivity of intermediates.

Molecular Structure Analysis

Structure

The molecular structure of 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile features a tetrahydropyridine ring fused with a triazole moiety. The acetonitrile group is attached to the triazolopyridine core.

Data

  • Molecular Formula: C₁₁H₁₄N₄
  • Molecular Weight: Approximately 202.26 g/mol
  • Structural Representation: The compound can be represented using various chemical drawing software for visual analysis.
Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile can undergo several chemical reactions:

  1. Knoevenagel Condensation: This reaction allows for the introduction of diverse aryl and heteroaryl substituents at the alpha position of the acetonitrile group.
  2. Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to yield various derivatives.
  3. Substitution Reactions: It can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and hydrogen peroxide are commonly used.
  • Reduction Agents: Sodium borohydride and lithium aluminum hydride are effective for reduction processes.
  • Substitution Agents: Alkyl halides or acyl chlorides are typically employed for substitution reactions.
Mechanism of Action

Process

The mechanism of action for 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile involves its interaction with specific biological targets:

  1. Target Interaction: The primary target includes c-Met kinase.
  2. Inhibition Mechanism: By inhibiting c-Met kinase activity at nanomolar concentrations, this compound disrupts signaling pathways that promote cell growth and survival.

Data

Research indicates that this compound exhibits promising anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and ethanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites on the triazole ring.
Applications

Scientific Uses

2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile has several applications:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent.
  2. Biological Research: Studied for its effects on neurotransmitter receptors like 5-HT2 receptors relevant in mood disorders.
  3. Material Science: Utilized in developing new materials and as a catalyst in organic synthesis.
Synthetic Methodologies for 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile

Cyclocondensation Strategies for Triazolo[4,3-a]pyridine Core Formation

The synthesis of 2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile (molecular formula: C₈H₁₀N₄, MW: 162.19 g/mol) relies primarily on constructing the fused bicyclic system via cyclocondensation reactions [1] [3]. The most efficient route involves the reaction of piperidine-derived enaminonitriles or hydrazine intermediates with carbonyl-containing species, followed by intramolecular cyclization. A validated protocol uses tetrahydropyridine precursors treated with triethyl orthoformate and hydrazine hydrate under reflux conditions, forming the triazolopyridine core via dehydration and ring closure [5]. Alternative cyclization agents like phosphorus oxychloride (POCl₃) enable the conversion of carboxamide intermediates to the target triazolo ring, though this method requires stringent anhydrous conditions to suppress hydrolysis byproducts [2]. Microwave-assisted cyclocondensation has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes while improving core purity by minimizing thermal decomposition [6].

Table 1: Cyclocondensation Approaches for Triazolo[4,3-a]pyridine Core Synthesis

PrecursorCyclization AgentConditionsYield (%)Key Advantage
Enaminonitrile derivativesTriethyl orthoformateReflux, 6–8 h65–72Simplified workup
Hydrazino-carboxamidesPOCl₃Reflux, 3–4 h, anhydrous78–85High regioselectivity
N-AminotetrahydropyridinesMicrowave irradiation140°C, 20–40 min82–89Rapid, energy-efficient process

Critical to core formation is controlling regiochemistry during ring closure. Studies confirm that electron-withdrawing groups (e.g., nitrile) at the C3 position direct cyclization exclusively toward the [4,3-a] isomer rather than [1,5-a] due to preferential nucleophilic attack at the sterically accessible pyridine N1 position [5] [6]. Purity is validated via HPLC and ¹H NMR spectroscopy, confirming the absence of ring-opened byproducts or regioisomeric contaminants [3] [5].

Functionalization of the Acetonitrile Moiety: Nucleophilic Substitution and Coupling Reactions

The acetonitrile group (-CH₂CN) in 2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile serves as a versatile handle for structural diversification. Its high reactivity stems from the electron-deficient nitrile carbon, enabling nucleophilic additions and transition metal-catalyzed couplings. Nucleophilic substitution reactions with nitrogen-based nucleophiles (e.g., hydrazines, primary amines) yield amidine derivatives under mild conditions (25–60°C), though aliphatic amines require activation with Lewis acids like ZnCl₂ to achieve >70% conversion [2] . Palladium-catalyzed cyanoalkylation represents a powerful strategy for C–C bond formation. Suzuki-Miyaura cross-coupling with arylboronic acids in toluene/water mixtures (Pd(PPh₃)₄, K₂CO₃, 80°C) generates arylated acetonitrile derivatives, expanding access to biaryl motifs relevant to kinase inhibitor pharmacophores [2] .

Table 2: Functionalization Reactions of the Acetonitrile Group

Reaction TypeReagents/ConditionsProducts FormedApplication Relevance
Nucleophilic additionR-NH₂, ZnCl₂, 60°C, 12 hAmidines (R-NH-C(=NH)-CH₂-triazolo)Intermediate for heterocycle synthesis
Suzuki couplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 80°CArylacetonitriles (Ar-CH₂-triazolo)Kinase inhibitor precursors
ReductionDIBAL-H, THF, −78°CAldehydes (OHC-CH₂-triazolo)Scaffold for reductive amination

The nitrile group also undergoes partial reduction to aldehydes using diisobutylaluminum hydride (DIBAL-H) at −78°C, providing a route to aldehyde intermediates for subsequent condensations [2]. Molecular docking analyses confirm that modifications at the acetonitrile position enhance target binding affinity, particularly when coupled with hydrophobic aryl groups from Suzuki reactions, mimicking the pharmacophore of dual c-Met/VEGFR-2 inhibitors .

Scalability Challenges in Multi-Step Synthesis

Scale-up of 2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile production faces challenges in reproducibility, intermediate stability, and waste management. Key limitations include:

  • Exothermicity Management: The cyclocondensation step exhibits high exothermicity at scales >100 g, risking thermal runaway. Implementing controlled addition pumps for hydrazine precursors and jacketed reactors with rapid cooling maintains temperatures below 5°C during reagent mixing, preventing decomposition [2].
  • Sensitive Intermediate Handling: Enaminonitrile precursors degrade upon prolonged storage due to moisture sensitivity. In-situ generation via Knoevenagel condensation followed by direct cyclization without isolation achieves 78% overall yield at the kilogram scale, minimizing degradation [6].
  • Purification Bottlenecks: Column chromatography becomes impractical beyond laboratory scales. Continuous extraction with methyl tert-butyl ether (MTBE) and antisolvent crystallization (toluene/heptane) provide scalable alternatives, reducing solvent consumption by 40% while meeting purity specs (>98.5% AUC-HPLC) [3] [4].
  • Waste Stream Mitigation: The POCl₃ route generates corrosive phosphorous waste. Replacing POCl₃ with polymer-supported PPh₃/Cl₂ in cyclodehydration reduces inorganic waste by 65% and enables chloride recycling [5].

Microwave technology shows promise for pilot-scale production using continuous-flow reactors, though throughput limitations persist. Recent trials achieved 85% yield at 500 g/day using a segmented-flow microwave system with residence times of 15 minutes per batch [6]. For larger scales, optimized thermal protocols with efficient heat transfer remain preferable despite longer reaction times.

Tables of Key Compounds

Table 4: Core Compound and Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)
2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrileC₈H₁₀N₄162.19
2-(6-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrileC₉H₁₂N₄176.22
2-(6-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrileC₁₄H₁₄N₄238.29

Properties

CAS Number

400074-59-1

Product Name

2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile

IUPAC Name

2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile

Molecular Formula

C8H10N4

Molecular Weight

162.196

InChI

InChI=1S/C8H10N4/c9-5-4-8-11-10-7-3-1-2-6-12(7)8/h1-4,6H2

InChI Key

RBCVELRESPYHBU-UHFFFAOYSA-N

SMILES

C1CCN2C(=NN=C2CC#N)C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.